molecular formula C8H6ClNO2S B2983489 methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate CAS No. 403860-10-6

methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No.: B2983489
CAS No.: 403860-10-6
M. Wt: 215.65
InChI Key: PUVPNBQYYYYQCY-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound with a unique structure that combines elements of thiophene and pyrrole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of thioglycolic acid with a suitable pyrrole derivative under reflux conditions in the presence of a base such as potassium carbonate in dimethylformamide (DMF) . The reaction mixture is then subjected to decarboxylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reactions with nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-b]pyrrole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate is unique due to the presence of both a chlorine atom and a carboxylate ester group, which confer distinct reactivity and potential for derivatization. This makes it a versatile building block for the synthesis of more complex molecules with tailored properties .

Properties

IUPAC Name

methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c1-12-8(11)5-2-4-3-6(9)13-7(4)10-5/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVPNBQYYYYQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)SC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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